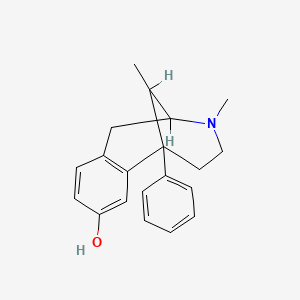
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals These compounds are known for their complex structures and potential pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzomorphan Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Hydroxylation: The hydroxy group is added through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan: Unique due to its specific arrangement of functional groups.
Other Benzomorphans: Compounds like 5-phenyl-2-methyl-6,7-benzomorphan and 9-methyl-2’-hydroxy-6,7-benzomorphan share structural similarities but differ in the positioning of functional groups.
Uniqueness: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan stands out due to its specific combination of phenyl, methyl, and hydroxy groups, which confer unique chemical and biological properties
特性
CAS番号 |
14578-59-7 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
10,13-dimethyl-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H23NO/c1-14-19-12-15-8-9-17(22)13-18(15)20(14,10-11-21(19)2)16-6-4-3-5-7-16/h3-9,13-14,19,22H,10-12H2,1-2H3 |
InChIキー |
AUNUENZTLHCVBC-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
関連するCAS |
14578-60-0 (hydrochloride) |
同義語 |
eta-5-phenyl-9-methyl-2'-hydroxy-2-methyl-6- 7-benzomorphan GPA 1657 GPA 1657, (2R-(2alpha,6alpha,11S*))-isomer GPA 1657, (2R-(2alpha,6beta,11S*))-isomer GPA 1657, (2S-(2alpha,6alpha,11R*))-isomer GPA 1657, (2S-(2alpha,6alpha,11S*))-isomer GPA 1657, hydrochloride GPA 1657, hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer GPA 1657, hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer GPA-1657 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















